molecular formula C9H14N4O4 B5203372 isopropyl N-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)alaninate

isopropyl N-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)alaninate

Cat. No.: B5203372
M. Wt: 242.23 g/mol
InChI Key: TULJUUYSHKAUMB-UHFFFAOYSA-N
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Description

Isopropyl N-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)alaninate (IUPAC name: propan-2-yl N-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)alaninate) is a triazine-based compound featuring an alanine ester backbone and a 1,2,4-triazin-6-yl substituent. Its molecular formula is C₉H₁₄N₄O₄, with a molecular weight of 242.23 g/mol . Key physicochemical properties include:

  • logP: -0.2629 (indicating moderate hydrophilicity)
  • Hydrogen bond donors/acceptors: 3/8
  • Polar surface area: 92.58 Ų (suggesting moderate membrane permeability limitations)
  • Stereochemistry: Racemic mixture .

Its synthesis involves coupling triazinone derivatives with amino acid esters, as inferred from analogous triazine-based syntheses .

Properties

IUPAC Name

propan-2-yl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O4/c1-4(2)17-8(15)5(3)10-6-7(14)11-9(16)13-12-6/h4-5H,1-3H3,(H,10,12)(H2,11,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TULJUUYSHKAUMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)NC1=NNC(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazine derivatives are widely studied for their pharmacological and agrochemical applications. Below is a detailed comparison of isopropyl N-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)alaninate with structurally or functionally related compounds.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP Solubility (logSw) Key Applications/Notes
This compound C₉H₁₄N₄O₄ 242.23 Alanine ester, triazinone core -0.2629 -1.4464 Prodrug candidate; triazine-based APIs
2-(4,6-Dimethoxy-1,3,5-triazin-2-ylamino)-3-methylpentanoic acid C₁₁H₁₈N₄O₄ 270.25 Methoxy groups, branched alkyl chain N/A N/A Intermediate for peptide synthesis
N-(4,6-Dipiperidino-1,3,5-triazin-2-yl)iminodiacetic acid C₁₄H₂₄N₆O₄ 340.39 Piperidino groups, dicarboxylic acid N/A N/A Chelating agents; metal ion binding
2-(3,5-Dichloro-4-((5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy)phenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile C₁₇H₁₂Cl₂N₆O₄ 443.22 Chloro, pyridazinyl, nitrile groups N/A N/A Patent-protected; potential herbicide

Key Differences and Implications

Core Modifications: The target compound features a triazinone core (3,5-dioxo), which enhances hydrogen-bonding capacity compared to the dimethoxy-triazine derivative . This may improve target binding in enzyme inhibition. The patented dichloro-triazine derivative includes electron-withdrawing chloro and nitrile groups, likely enhancing stability and reactivity in agrochemical applications.

Side Chain Variations: The alanine ester in the target compound distinguishes it from the branched-chain pentanoic acid in compound 9 . The ester group may improve lipophilicity and bioavailability compared to free carboxylic acids.

Physicochemical Properties :

  • The target’s logP (-0.26) suggests better aqueous solubility than typical lipophilic agrochemical triazines (e.g., the patent compound with Cl substituents ).
  • Its racemic mixture may necessitate enantiomeric resolution for therapeutic use, unlike stereochemically defined analogs .

Q & A

Q. What are the optimal synthetic routes for isopropyl N-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)alaninate, and how are reaction conditions optimized?

The synthesis involves coupling triazine derivatives with amino acid esters. Key steps include:

  • Activation of carboxylic acids : Use coupling agents like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) to facilitate esterification between the triazine core and the alanine isopropyl ester .
  • Reaction optimization : Control temperature (20–25°C) and pH (6.5–7.5) to minimize side reactions and maximize yield. For example, excess triethylamine is used to neutralize HCl generated during activation .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures >95% purity .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR verify the triazine ring, alanine backbone, and ester groups. For example, δ 4.27 ppm (α-CH of alanine) and δ 3.81 ppm (ester OCH3_3) are diagnostic peaks .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion ([M+H]+^+ at m/z 257.258) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Peaks at 1715 cm1^{-1} (C=O stretch of triazine) and 3261 cm1^{-1} (N-H stretch) validate functional groups .

Q. How can researchers ensure compound stability during storage and experimental use?

  • Storage conditions : Store at –20°C in anhydrous DMSO or under nitrogen to prevent hydrolysis of the ester group .
  • Degradation monitoring : Use HPLC with UV detection (λ = 254 nm) to track degradation products, such as the free carboxylic acid form .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity data for the triazine core in biological assays?

  • Mechanistic studies : Use isotopic labeling (e.g., 15N^{15}N-triazine) to trace metabolic pathways and identify off-target interactions .
  • Dosage optimization : Conduct dose-response curves in cellular models (e.g., IC50_{50} determination) to differentiate between specific activity and nonspecific toxicity .

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Molecular docking : Use software like AutoDock Vina to simulate binding to thyroid hormone receptor-β (TRβ), a target for structurally related triazines. Key interactions include hydrogen bonding with Ser277 and hydrophobic contacts with Leu330 .
  • MD simulations : Analyze stability of the ligand-receptor complex over 100 ns trajectories to validate binding modes .

Q. What advanced techniques characterize degradation pathways under physiological conditions?

  • LC-MS/MS : Identify hydrolyzed products (e.g., alanine derivatives) in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) .
  • X-ray crystallography : Resolve crystal structures of degradation byproducts to confirm stereochemical changes .

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